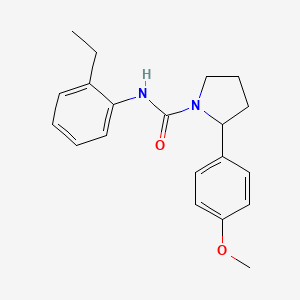
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as O-2050, is a synthetic opioid drug. It was first synthesized by a team of researchers at the University of Oxford in the early 2000s. O-2050 belongs to the class of drugs known as μ-opioid receptor agonists, which means that it binds to and activates the μ-opioid receptor in the brain and spinal cord, producing analgesic and euphoric effects.
Mécanisme D'action
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to the μ-opioid receptor in the brain and spinal cord, producing analgesic and euphoric effects. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, particularly of substance P, which is involved in the transmission of pain signals. This results in a reduction in the perception of pain.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to produce other physiological effects. It has been shown to cause a decrease in body temperature, heart rate, and blood pressure. It also produces sedative and anxiolytic effects, which may be beneficial in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its potency and efficacy in relieving pain. It has been shown to be effective in a variety of pain models, including thermal, mechanical, and inflammatory pain. Another advantage is its lower risk of respiratory depression and physical dependence compared to other opioids.
One limitation of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its potential for abuse and addiction. Like other opioids, it has the potential to produce euphoria and addiction, which may limit its use in clinical settings. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of research is the development of new formulations and delivery methods to improve its safety and efficacy. Another area of research is the investigation of its potential use in the treatment of anxiety disorders and other psychiatric conditions. Finally, further research is needed to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethylphenol with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with pyrrolidinecarboxylic acid chloride to form N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models for its potential use as a painkiller. It has been shown to be effective in relieving both acute and chronic pain, with a potency similar to that of morphine. In addition, N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a lower risk of respiratory depression and physical dependence compared to other opioids.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-7-4-5-8-18(15)21-20(23)22-14-6-9-19(22)16-10-12-17(24-2)13-11-16/h4-5,7-8,10-13,19H,3,6,9,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSMOZKFUUPVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B6039200.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039206.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)

![5-(2,4-dichlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6039245.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6039256.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6039272.png)

![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)